Elektrische Materialien

Electronic materials are a critical component in the development and application of modern electronics. These materials include conductive polymers, semiconductors, superconductors, and organic electronic materials that play essential roles in various devices such as solar cells, transistors, sensors, and displays. They exhibit unique electrical properties, enabling them to either conduct or insulate electricity depending on their specific composition and structure. Conductive polymers are lightweight and flexible, making them ideal for use in bendable electronics and smart clothing. Semiconductors, particularly silicon-based materials, form the backbone of most electronic devices due to their ability to control electrical current. Superconductors operate at very low temperatures with zero electrical resistance, which makes them suitable for applications requiring high efficiency and precision, such as MRI machines and particle accelerators. Organic electronic materials are gaining popularity in flexible electronics due to their processability and compatibility with roll-to-roll manufacturing techniques.

These materials not only enhance the functionality of electronic devices but also contribute to reducing energy consumption and environmental impact through innovations like photovoltaic cells that convert sunlight into electricity more efficiently than traditional silicon-based solar panels.

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

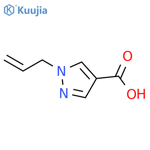

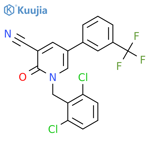

|

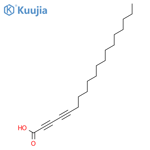

10,12-Heptacosadiynoic Acid | 67071-94-7 | C27H46O2 |

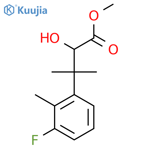

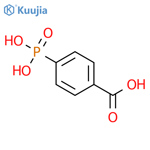

|

4-Phosphonobenzoic acid | 618-21-3 | C7H7O5P |

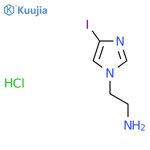

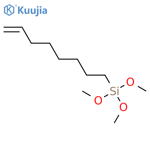

|

Silane,trimethoxy-7-octen-1-yl- | 52217-57-9 | C11H24O3Si |

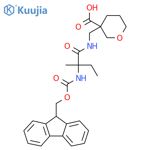

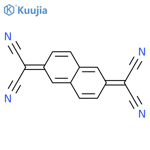

|

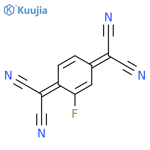

11,11,12,12-Tetracyanonaphtho-2,6-quinodimethane | 6251-01-0 | C16H6N4 |

|

2-Fluoro-7,7,8,8-tetracyanoquinodimethane | 69857-37-0 | C12H3FN4 |

|

Hexadecylphosphonic acid | 4721-17-9 | C16H35O3P |

|

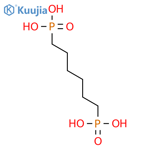

1,6-Hexylenebisphosphonic Acid | 4721-22-6 | C6H16O6P2 |

|

2,4-Nonadecadiynoic Acid | 76709-55-2 | C19H30O2 |

|

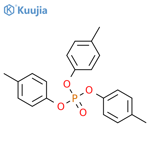

Phosphoric Acid Tris(4-methylphenyl) Ester | 78-32-0 | C21H21O4P |

|

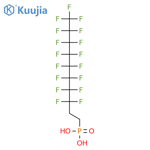

(1H,1H,2H,2H-Heptadecafluorodec-1-yl)phosphonic acid | 80220-63-9 | C10H6F17O3P |

Verwandte Literatur

-

Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272

-

Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142

-

Katarzyna Choroba,Anna Maroń,Anna Świtlicka,Agata Szłapa-Kula,Mariola Siwy,Justyna Grzelak,Sebastian Maćkowski,Tomasz Pedzinski,Barbara Machura Dalton Trans., 2021,50, 3943-3958

-

Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226

-

5. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898

Empfohlene Lieferanten

-

江苏科伦多食品配料有限公司Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

pengshengyueFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Wuhan ChemNorm Biotech Co.,Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Zhangzhou Sinobioway Peptide Co.,Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte